![molecular formula C16H18N2O3S B5645057 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5645057.png)
2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
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Description
The compound “2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide” is a complex organic molecule. It has a molecular formula of C16H18N2O3S . The molecule consists of a thiophene ring, which is a five-membered ring with one sulfur atom, and two methyl groups attached to it. It also contains an amide group attached to the thiophene ring, and a methoxyphenyl group attached to the acetyl group .
Scientific Research Applications
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral activity. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting that similar compounds could be synthesized and tested for their efficacy against a range of RNA and DNA viruses .
Anti-Inflammatory Applications
The anti-inflammatory potential of indole derivatives has been explored through in vivo studies. Compounds structurally similar to our subject molecule have been synthesized and shown to significantly reduce rat paw edema, indicating potential applications in developing new anti-inflammatory drugs .
Antioxidant Properties
Indole derivatives have also been investigated for their antioxidant activities. In vitro assays like the DPPH free radical scavenging assay have been used to screen such compounds. The presence of substituents like the methoxyphenyl group in our compound could influence its antioxidant capacity, which can be further explored through experimental studies .
Anticancer Activity
The indole scaffold is present in many synthetic drug molecules with clinical applications, including anticancer treatments. The biological activity of indole derivatives in cancer research is an area of interest, as they can bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents .
Anti-HIV Research
Compounds with an indole base structure have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. The structural features of “2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide” could be modified to enhance its potential as an anti-HIV agent .
Antimicrobial and Antitubercular Effects
The broad-spectrum biological activities of indole derivatives include antimicrobial and antitubercular effects. The compound could be part of a study to synthesize new derivatives and screen them for these activities, contributing to the fight against resistant bacterial strains .
Antidiabetic and Antimalarial Applications
Indole derivatives have been associated with antidiabetic and antimalarial activities. The compound’s structure could be optimized to enhance its pharmacological profile for these specific applications, providing a new avenue for therapeutic intervention .
Anticholinesterase Activity
Finally, indole derivatives have been found to possess anticholinesterase activities, which are important in the treatment of neurodegenerative diseases like Alzheimer’s. Research into the modification of the compound’s structure to target cholinesterase enzymes could lead to the development of new drugs for these conditions .
properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(14(9)15(17)20)18-13(19)8-11-4-6-12(21-3)7-5-11/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRWFRDVQDQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Methoxyphenyl)acetamido)-4,5-dimethylthiophene-3-carboxamide |
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